4-(N,N-Diethylaminocarbonyl)phenylboronic acid
Overview
Description
4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make arylboronic acids valuable intermediates in organic synthesis. The specific compound , 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds, such as 4-(2-(diethylamino)ethyl)phenylboronic acid, involves a multi-step process that includes reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid. The structure of the synthesized compound is typically confirmed using techniques like 1H NMR spectroscopy. Although the exact synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is not detailed in the provided papers, the synthesis of structurally similar compounds suggests that similar methods could be employed .
Molecular Structure Analysis
The molecular structure of arylboronic acids, including 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to an aromatic ring. This structure is pivotal for the compound's reactivity and its ability to form stable complexes with various substrates. The confirmation of the molecular structure is typically achieved through NMR spectroscopy, which provides detailed information about the chemical environment of the hydrogen atoms within the molecule .
Chemical Reactions Analysis
Arylboronic acids are versatile reagents in organic chemistry, particularly in Suzuki coupling reactions, where they are used to form carbon-carbon bonds. The chemical reactivity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid would likely be similar, allowing it to participate in coupling reactions and potentially act as a ligand due to the electron-donating properties of the diethylaminocarbonyl group. The provided papers do not detail specific reactions involving 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, but its structural analogs have been used in the synthesis of potent opioid receptor agonists, indicating its potential utility in medicinal chemistry .
Physical and Chemical Properties Analysis
While the provided papers do not offer specific data on the physical and chemical properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, arylboronic acids, in general, are known for their stability and resistance to decomposition in the presence of water and air. These properties are crucial for their handling and storage, making them suitable for use in various chemical processes. The diethylaminocarbonyl group may also influence the solubility and reactivity of the compound, although further studies would be required to determine these properties accurately .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
4-(N,N-Diethylaminocarbonyl)phenylboronic acid plays a crucial role as an important intermediate in organic synthesis. It is synthesized through a series of reactions, starting from 4-bromophenylacetic acid, and its structure has been confirmed using techniques like 1H NMR. The compound's properties, such as low toxicity, good thermal stability, and functional group compatibility, make it significant in the synthesis of various organic compounds (Zhang Da, 2015).
Nanomaterials and Biomedical Engineering
Phenylboronic acid-containing nanomaterials, including derivatives like 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, are used in biomedical engineering due to their unique stimuli-responsive characteristics. These materials have been employed in the development of nanoparticles with varying morphologies, which could have additional morphology-related effects in biomedical applications. Their size and properties can be significantly influenced by the concentrations of various reagents used in their synthesis (U. Hasegawa, T. Nishida, & A. J. Vlies, 2015).
Supramolecular Assemblies
The use of phenylboronic acids, including 4-methoxyphenylboronic acids, in the design and synthesis of supramolecular assemblies, has been reported. These assemblies are formed due to hydrogen bonding interactions, indicating potential applications in molecular recognition and sensor technologies (V. Pedireddi & N. Seethalekshmi, 2004).
Catalysis in Chemical Reactions
Phenylboronic acids are also used as catalysts in chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has shown high efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalytic action is significant for synthesizing peptides, including α-dipeptides, indicating the potential for broad applications in peptide synthesis and pharmaceuticals (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Drug Delivery and Biosensors
Phenylboronic acid-decorated polymeric nanomaterials have been extensively used for diagnostic and therapeutic applications due to their ability to form reversible complexes with polyols. These materials have applications in drug delivery systems and biosensors, particularly in interactions with glucose and sialic acid (Tianyu Lan & Qianqian Guo, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(diethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVBHIMRVYWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378416 | |
Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
CAS RN |
389621-80-1 | |
Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethylcarbamoyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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